molecular formula C18H19ClN4O2S B2591778 N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N'-CYCLOPENTYLETHANEDIAMIDE CAS No. 946209-29-6

N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N'-CYCLOPENTYLETHANEDIAMIDE

Cat. No.: B2591778
CAS No.: 946209-29-6
M. Wt: 390.89
InChI Key: BKWNQFCFDJSHHD-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thieno[3,4-c]pyrazole ring, and a cyclopentylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization to form the thieno[3,4-c]pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure consistent production at a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can be performed using appropriate reagents under controlled conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit key enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and chlorophenyl-containing molecules. Examples include:

Uniqueness

N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c19-11-5-7-13(8-6-11)23-16(14-9-26-10-15(14)22-23)21-18(25)17(24)20-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWNQFCFDJSHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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